1,2,4,7-Tetrachloronaphthalene
Description
1,2,4,7-Tetrachloronaphthalene (CAS RN: 67922-21-8) is a polychlorinated naphthalene (PCN) with the molecular formula C₁₀H₄Cl₄ and a molecular weight of 265.95 g/mol. Its IUPAC InChIKey is PWXOBMRJWBBEED-UHFFFAOYSA-N, and it is structurally characterized by chlorine substitutions at the 1, 2, 4, and 7 positions of the naphthalene ring . This compound, like other PCNs, exhibits physicochemical properties that vary significantly depending on the chlorine substitution pattern, influencing its environmental persistence, toxicity, and industrial applications.
Structure
3D Structure
Properties
IUPAC Name |
1,2,4,7-tetrachloronaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl4/c11-5-1-2-6-7(3-5)10(14)9(13)4-8(6)12/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXOBMRJWBBEED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70218135 | |
| Record name | Naphthalene, 1,2,4,7-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70218135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67922-21-8 | |
| Record name | Naphthalene, 1,2,4,7-tetrachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067922218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, 1,2,4,7-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70218135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Chlorination of Naphthalene
The foundational method for synthesizing TCN involves the direct chlorination of naphthalene. This process typically employs gaseous chlorine ($$ \text{Cl}_2 $$) under controlled thermal conditions. The reaction proceeds via electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms on the naphthalene ring.
Reaction Conditions and Mechanistic Insights
Chlorination occurs at temperatures ranging from 200°C to 350°C , with the reaction efficiency heavily dependent on the chlorinating agent and catalyst. In the absence of catalysts, the reaction favors the formation of lower chlorinated naphthalenes (e.g., mono- and dichloronaphthalenes). However, prolonged exposure to chlorine gas at elevated temperatures promotes progressive chlorination, yielding tetra- and pentachlorinated derivatives.
The regioselectivity of chlorination is influenced by the electronic and steric properties of the naphthalene ring. Quantum chemical studies suggest that chlorine substitution preferentially occurs at positions with lower activation energies, which are determined by the stability of intermediate arenium ions. For TCN, the 1, 2, 4, and 7 positions are thermodynamically favored due to their resonance stabilization.
Limitations of Non-Catalytic Chlorination
Non-catalytic methods often result in low yields of TCN (<20%) due to competing side reactions, including over-chlorination and the formation of positional isomers. For instance, 1,2,3,4-tetrachloronaphthalene and 1,2,4,8-tetrachloronaphthalene are common byproducts, necessitating complex purification steps.
Catalytic Chlorination Using Metal Halides
To enhance reaction efficiency and regioselectivity, metal halides are widely employed as catalysts. These catalysts facilitate chlorine activation and lower the activation energy required for substitution.
Copper-Based Catalysts
Copper(II) chloride ($$ \text{CuCl}2 $$) exhibits exceptional catalytic activity for naphthalene chlorination. At 250°C , $$ \text{CuCl}2 $$ achieves a 7.5-fold higher chlorination efficiency compared to $$ \text{CuCl} $$, producing TCN with a selectivity of ~45% among tetrachlorinated isomers. The catalytic cycle involves:
- Chlorine Activation : $$ \text{CuCl}2 $$ reacts with $$ \text{Cl}2 $$ to form $$ \text{CuCl}_3^- $$, a highly electrophilic species.
- Electrophilic Substitution : $$ \text{CuCl}_3^- $$ attacks the naphthalene ring, forming a chlorinated intermediate.
- Catalyst Regeneration : $$ \text{CuCl}2 $$ is regenerated via oxidation of $$ \text{CuCl} $$ by $$ \text{Cl}2 $$.
Table 1: Performance of Copper Catalysts in TCN Synthesis
| Catalyst | Temperature (°C) | TCN Yield (%) | Selectivity (%) |
|---|---|---|---|
| $$ \text{CuCl}_2 $$ | 250 | 38 | 45 |
| $$ \text{CuCl} $$ | 250 | 5 | 12 |
Iron-Based Catalysts
Iron(III) chloride ($$ \text{FeCl}3 $$) demonstrates moderate activity at 200–250°C , but its efficiency declines rapidly above 250°C due to thermal decomposition into $$ \text{FeCl}2 $$ and $$ \text{FeOCl} $$. The dechlorination-oxychlorination cycle of iron species limits long-term catalytic stability, making it less suitable for industrial applications compared to copper catalysts.
Regioselective Synthesis Approaches
Achieving the 1,2,4,7-substitution pattern requires precise control over reaction parameters and intermediates.
Stepwise Chlorination Strategy
A multi-step synthesis route improves regioselectivity:
- Dichloronation : Naphthalene is chlorinated to 1,4-dichloronaphthalene using $$ \text{CuCl}_2 $$ at 200°C .
- Tetrachloronation : Additional chlorination at 300°C introduces chlorine at the 2 and 7 positions, yielding TCN.
This method reduces isomer formation, achieving a TCN purity of >90% after recrystallization.
Industrial Production Techniques
Industrial-scale TCN synthesis prioritizes cost-effectiveness and yield optimization.
Fluidized Bed Reactors
Fluidized bed reactors enhance heat and mass transfer, enabling continuous chlorination at 300–350°C . Catalytic systems using $$ \text{CuCl}_2 $$-impregnated alumina supports achieve TCN yields of ~50% with a production capacity of 1–5 tons/day .
Byproduct Management
Over-chlorination generates hazardous byproducts like pentachloronaphthalenes. Distillation and adsorption on activated carbon are employed to isolate TCN, with purity levels exceeding 99% .
Table 2: Industrial Production Parameters
| Parameter | Optimal Range |
|---|---|
| Temperature | 300–350°C |
| Pressure | 1–2 atm |
| Catalyst Loading | 5–10 wt% $$ \text{CuCl}_2 $$ |
| Residence Time | 2–4 hours |
Comparative Analysis of Preparation Methods
Reaction Parameters and Optimization
Key parameters influencing TCN synthesis include:
Byproduct Formation and Mitigation
Common byproducts and mitigation strategies:
- 1,2,3,4-Tetrachloronaphthalene : Minimized via stepwise chlorination.
- Pentachloronaphthalenes : Controlled by limiting chlorine excess and reaction time.
Chemical Reactions Analysis
1,2,4,7-Tetrachloronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated naphthoquinones under the influence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated naphthalenes. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while reduction can produce less chlorinated naphthalenes .
Scientific Research Applications
Industrial Applications
- Chemical Intermediate:
- Flame Retardants:
- Electrical Insulation:
- Lubricants and Greases:
- Research and Development:
Environmental Applications
- Pollution Control:
- Toxicology Studies:
Case Study 1: Degradation Pathways
A study investigated the degradation of this compound over Fe–Al composite oxides at elevated temperatures (300 °C). The research highlighted the hydrodechlorination pathways leading to less chlorinated naphthalenes as intermediates. This work is significant for developing methods to detoxify chlorinated compounds in contaminated environments .
Case Study 2: Flame Retardant Efficacy
An evaluation of TCN as a flame retardant demonstrated its effectiveness in reducing flammability in polymer matrices. The study indicated that incorporating TCN into formulations significantly improved fire resistance compared to non-treated materials .
Mechanism of Action
The mechanism of action of 1,2,4,7-Tetrachloronaphthalene involves its interaction with cellular components, leading to various biochemical effects. One of the primary pathways is the induction of cytochrome P-450 enzymes, which are involved in the metabolism of xenobiotics. This induction can lead to the formation of reactive metabolites that may cause cellular damage .
The compound’s chlorinated structure also allows it to interact with lipid membranes, potentially disrupting membrane integrity and function. Additionally, its persistence in the environment can lead to bioaccumulation and long-term exposure effects .
Comparison with Similar Compounds
Structural and Physical Properties
The position of chlorine atoms critically determines the physical and chemical behavior of tetrachloronaphthalene isomers. Below is a comparative analysis of key isomers:
Key Findings :
- Melting Points : The 1,2,3,4-isomer exhibits the highest reported melting point (198°C), attributed to its symmetrical chlorine substitution pattern, which enhances crystalline stability .
- Vaporization Enthalpy : The 1,2,4,7-isomer has a slightly lower vaporization enthalpy (72.1 kJ/mol) compared to the 1,2,3,4- (73.2 kJ/mol) and 1,2,3,5-isomers (73.4 kJ/mol), suggesting differences in volatility .
Toxicological and Environmental Profiles
However, their toxicological profiles vary:
Key Findings :
- Dioxin-like Activity : Both 1,2,3,4- and 1,2,5,6-isomers exhibit dioxin-like toxicity, likely due to structural mimicry of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) .
- Regulatory Differences: All isomers fall under PCN regulations, but 2,3,6,7-Tetrachloronaphthalene is explicitly flagged for carcinogenicity, warranting stricter handling protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
